4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE is a Schiff base compound derived from 5-bromosalicylaldehyde and sulfamethoxazole. This compound is known for its potential pharmacological properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE involves an equimolar reaction between 5-bromosalicylaldehyde and sulfamethoxazole. The reaction is typically carried out in a solvent such as dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the product is stable to air and moisture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential anti-neoplastic and antiulcer activities, contributing to cancer and gastrointestinal research.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal enzymes, inhibiting their activity and leading to antimicrobial effects.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microorganisms, disrupting their growth and survival.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE: Similar structure but with a different substituent, leading to variations in biological activity.
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-CHLOROPHENYL)BENZENESULFONAMIDE: Another analog with a chlorine substituent, affecting its chemical reactivity and pharmacological properties.
Uniqueness
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of bromine, fluorine, and sulfonamide groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14BrFN2O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H14BrFN2O3S/c20-14-1-10-19(24)13(11-14)12-22-16-6-8-18(9-7-16)27(25,26)23-17-4-2-15(21)3-5-17/h1-12,23-24H |
InChI Key |
HCFTXMIJZPFTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O)F |
Origin of Product |
United States |
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